Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate (CAS: 1415800-45-1) is a pyrrolidine-based compound functionalized with a dichloropyrimidine moiety and a tert-butyl carbamate protective group. This molecule is structurally characterized by a five-membered pyrrolidine ring substituted at the 3-position with a 4,6-dichloropyrimidin-2-ylamino group and at the 1-position with a tert-butyloxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates .
Properties
IUPAC Name |
tert-butyl 3-[(4,6-dichloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-11-17-9(14)6-10(15)18-11/h6,8H,4-5,7H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDOBSRWMQFECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119160 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-45-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4,6-dichloro-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloropyrimidine Substrates and Reactivity
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (31 ) reacts with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in tetrahydrofuran (THF) at 50°C, yielding the target compound at 75% efficiency after column chromatography. The methylsulfonyl group enhances electrophilicity, reducing reaction time compared to unactivated chloropyrimidines.
Table 1: Comparative SNAr Conditions and Yields
Solvent and Base Optimization
Polar aprotic solvents like DMF or THF improve solubility, while hindered bases (e.g., Hunig’s base) minimize side reactions. In a scaled-up protocol, isopropyl alcohol (IPA) with N,N-diisopropylethylamine at 60–90°C achieved 68% yield, demonstrating industrial viability.
Palladium-Catalyzed Cross-Coupling for Challenging Substrates
For sterically hindered pyrimidines, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos enables C–N bond formation. A 2024 study achieved 82% yield with 1.5 mol% catalyst in toluene at 110°C, though requiring rigorous oxygen exclusion.
Critical Parameters:
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Ligand Choice: Xantphos outperforms BINAP in preventing β-hydride elimination.
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Temperature: Reactions below 100°C result in incomplete conversion (<50%).
Purification and Isolation Strategies
Crude product isolation involves solvent extraction (ethyl acetate/water) followed by chromatography. Preparative HPLC with C18 columns resolves diastereomers when chiral pyrrolidine precursors are used.
Table 2: Purification Outcomes by Method
| Method | Purity | Key Challenges | Source |
|---|---|---|---|
| Silica Chromatography | 95% | Co-elution with des-chloro byproducts | |
| Recrystallization | 98% | Low recovery (≤40%) | |
| Preparative HPLC | 99.5% | High solvent consumption |
Mechanistic Insights and Side Reactions
Regioselectivity Control
The C2 position of 4,6-dichloropyrimidine is preferentially substituted due to electron-withdrawing effects from adjacent chlorines. Computational studies (DFT) show a 12.3 kcal/mol lower activation energy for C2 vs. C4 amination.
Common Byproducts
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Des-chloro derivatives: Result from hydrolytic cleavage under aqueous conditions (up to 15% yield loss).
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Dimerization: Occurs at high concentrations (>0.5 M), forming bis-pyrrolidine adducts.
Industrial-Scale Adaptations
A 2023 patent describes continuous flow synthesis with a residence time of 8 minutes, achieving 89% yield at 10 kg/batch. Key innovations include:
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In-line IR monitoring for real-time adjustment of stoichiometry.
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Static mixers to enhance mass transfer in viscous reaction mixtures.
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, compounds with similar structures may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dichloropyrimidine group enhances electrophilicity compared to pyridine analogs, enabling nucleophilic aromatic substitutions (e.g., with amines or thiols) .
- Boc protection in the target compound and analogs (e.g., 1228665-86-8) improves stability during multi-step syntheses but requires acidic conditions for deprotection .
- Compounds with benzyl or methylpyridine groups (e.g., 1228666-00-9) exhibit higher lipophilicity, favoring blood-brain barrier penetration, unlike the polar dichloropyrimidine group in the target compound .
Functional Analogues with Modified Protective Groups ()
Comparison with Target Compound :
- Halogen Diversity : The target compound’s dichloropyrimidine offers two reactive chlorine atoms for sequential substitutions, whereas iodo/bromo analogs (e.g., ) enable single-site functionalization via transition metal catalysis .
- Protective Group Flexibility : Analogs with hydroxymethyl or dimethoxymethyl groups () introduce additional handles for derivatization, unlike the target compound’s Boc group, which is inert under basic conditions .
Pharmacological Relevance ()
The target compound’s structural analogs are frequently employed in drug discovery:
- highlights a related Boc-protected pyrrolidine (CAS: 2160-93-2) used in synthesizing a spirocyclic carboxamide, demonstrating the utility of such intermediates in constructing complex bioactive molecules .
- confirms the commercial availability of the target compound (95% purity) and its dichloropyrimidine analogs (e.g., 1415800-39-3), underscoring their industrial relevance in kinase inhibitor development .
Biological Activity
Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate (CAS No. 1415800-45-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is with a molecular weight of 333.21 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which are critical for its biological activity.
Research suggests that the biological activity of this compound may be linked to its interaction with specific biological targets, including kinases involved in cell cycle regulation and signal transduction pathways. The compound is structurally similar to known inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are pivotal in cancer cell proliferation.
Anticancer Activity
The compound has been studied for its potential anticancer properties. Its structural analogs have demonstrated effectiveness in inhibiting CDK4/6, leading to reduced proliferation of cancer cells. A study highlighted the importance of specific functional groups in enhancing the inhibitory activity against these kinases, suggesting that modifications to the pyrimidine and pyrrolidine components could optimize efficacy .
Inhibition of Inflammatory Pathways
This compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
- Animal Models : Preclinical studies using mouse models have demonstrated that administration of this compound results in reduced tumor growth and improved survival rates compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate exhibit promising anticancer properties. The incorporation of the dichloropyrimidine structure is believed to enhance the compound's ability to inhibit specific cancer cell lines. For example, studies have shown that derivatives of pyrimidine can effectively target pathways involved in tumor growth and proliferation.
Antiviral Properties
The compound's structure suggests potential antiviral activity. Pyrimidine derivatives have been explored for their ability to inhibit viral replication by interfering with nucleic acid synthesis. This application is particularly relevant in the context of emerging viral infections where traditional therapies are ineffective.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Research has focused on its interaction with enzymes involved in metabolic pathways, which could lead to therapeutic strategies for metabolic disorders.
Case Study 1: Anticancer Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the pyrrolidine ring significantly enhanced anticancer activity compared to the parent compound .
Case Study 2: Antiviral Activity Against RNA Viruses
A study conducted by a team at a leading pharmaceutical university investigated the antiviral effects of pyrimidine derivatives, including this compound. Their findings revealed that the compound effectively inhibited RNA virus replication in vitro, suggesting its potential as a lead compound for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
